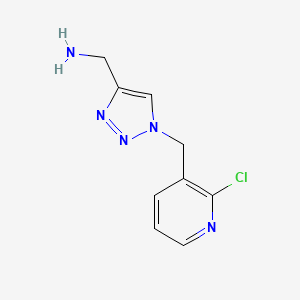

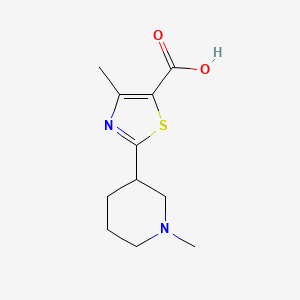

![molecular formula C11H14N4S B1473130 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine CAS No. 1553567-32-0](/img/structure/B1473130.png)

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine

Vue d'ensemble

Description

The compound “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine” is a type of N-heterocyclic compound . It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The crystal structure of a similar compound, 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, has been studied . It is monoclinic, with a P2 1 /c (no. 14) space group .Chemical Reactions Analysis

The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .Applications De Recherche Scientifique

1. Synthesis and Chemical Properties

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is a chemical structure that has been explored in various synthetic routes and molecular structures. For instance, the compound has been used as a key intermediate in the synthesis of thiazolo[3,2-a] pyridine derivatives and related compounds, displaying potential as an aldose reductase inhibitor (Areal et al., 2012)(Areal et al., 2012). Another study developed two complementary syntheses for a related CGRP receptor antagonist substructure, highlighting the compound's significance in the field of receptor antagonism (Leahy et al., 2012)(Leahy et al., 2012).

2. Medicinal Chemistry and Drug Design

The thiazolo[5,4-b]pyridin-2-yl moiety, often seen in combination with piperidin-4-amine, has been utilized in the design and synthesis of new compounds with potential therapeutic applications. For instance, derivatives of this compound have been studied for their potential as hypoglycemic agents, showing dual-action in activating glucokinase and PPARγ (Song et al., 2011)(Song et al., 2011). Moreover, studies have shown that these derivatives can possess antiproliferative activity against various cancer cell lines, suggesting their role in cancer treatment (Nowicka et al., 2015)(Nowicka et al., 2015).

3. Molecular Docking and Computational Studies

Molecular docking and computational studies have also been conducted on compounds containing the this compound structure. These studies aim to predict the activity of such compounds against specific targets like estrogen and progesterone receptors, thus aiding in drug discovery and development processes (Shirani et al., 2021)(Shirani et al., 2021).

Mécanisme D'action

Target of Action

The primary target of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the inhibition of cancer cell growth and proliferation.

Pharmacokinetics

The compound’s potent inhibitory activity against pi3k suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the inhibition of PI3K, leading to the disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the inhibition of cancer cell growth and proliferation .

Propriétés

IUPAC Name |

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c12-8-3-6-15(7-4-8)11-14-9-2-1-5-13-10(9)16-11/h1-2,5,8H,3-4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOYXXORJMTSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=C(S2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

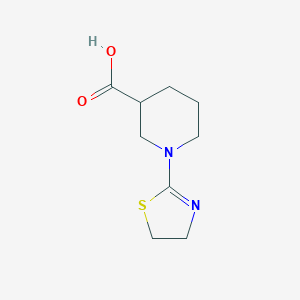

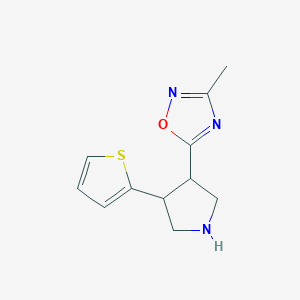

![3-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473047.png)

![Tert-butyl 4-((5-methoxybenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473049.png)

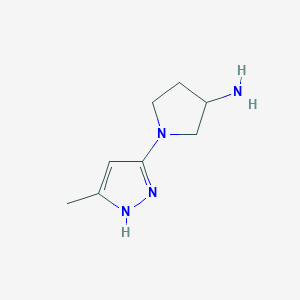

![tert-butyl 5-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473050.png)

![1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1473054.png)

![tert-butyl 5-(6-(furan-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473062.png)

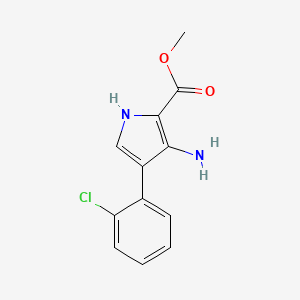

![2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473068.png)

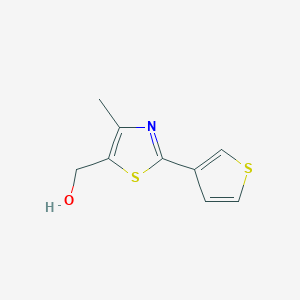

![tert-butyl 5-(6-(thiophen-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473069.png)